3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride
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Overview
Description
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C11H15ClN2O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride typically involves the reaction of furo[3,4-c]pyridine with piperidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or receptors, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- Spiro[pyrrolidine-3,4’-piperidine] hydrochloride
- Spiro[isoquinoline-4,4’-piperidine] hydrochloride
- Spiro[indoline-3,4’-piperidine] hydrochloride
Uniqueness
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride is unique due to its specific spiro structure and the presence of both furo and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVTLVYYKKILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=NC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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